molecular formula C71H84N10O17 B1146413 普里斯替霉素 CAS No. 270076-60-3

普里斯替霉素

货号: B1146413
CAS 编号: 270076-60-3
分子量: 1349.5 g/mol
InChI 键: MVTQIFVKRXBCHS-XZDBVTHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

普里斯蒂霉素具有广泛的科学研究应用:

作用机制

未来方向

Pristinamycin could be an alternative to the standard intravenous then oral penicillin regimen used to treat erysipelas in adults in hospital, with the advantages of oral first line therapy . Pristinamycin is an effective, well-tolerated alternative therapeutic option in MSSA BJI, on condition that a daily dosage of 50 mg/kg is respected .

生化分析

Biochemical Properties

Pristinamycin interacts with various biomolecules, particularly the bacterial 50S ribosomal subunit . It inhibits the elongation process of protein synthesis, exhibiting a moderate bacteriostatic activity . The combination of Pristinamycin IA and Pristinamycin IIA acts synergistically, leading to a potent bactericidal activity .

Cellular Effects

Pristinamycin has significant effects on various types of cells and cellular processes. It is effective against erythromycin-resistant staphylococci and streptococci . It is also active against methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pristinamycin exerts its effects at the molecular level primarily through binding interactions with the bacterial 50S ribosomal subunit . This binding inhibits the elongation process of protein synthesis . The combination of Pristinamycin IA and Pristinamycin IIA enhances this effect, leading to a potent bactericidal activity .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Pristinamycin in animal models are limited. In human adults, a dose of 1 g twice or three times a day is typically used . Children receive an age-dependent dose of 0.5–1.0 g/kg per day for older children or 1.0–1.5 g/kg per day for younger children .

Metabolic Pathways

The metabolic pathways of Pristinamycin involve the biosynthesis of Pristinamycin IA and Pristinamycin IIA . These compounds are co-produced by S. pristinaespiralis in a ratio of 30:70 . The Pristinamycin biosynthetic gene cluster is the largest antibiotic supercluster known so far .

Subcellular Localization

The subcellular localization of Pristinamycin is not explicitly documented. Given its mechanism of action, it is likely that Pristinamycin localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .

准备方法

合成路线和反应条件: 普里斯蒂霉素的制备涉及几个步骤。首先将发酵液酸化,然后进行固液分离以获得滤液。然后使用大孔树脂对滤液进行脱色。使用大孔吸附树脂富集脱色滤液并进行分析。然后使用活性炭对分析溶液进一步脱色,浓缩,萃取,并进行碱洗。 最后,对溶液进行结晶以获得粗普里斯蒂霉素产品,然后对其进行重结晶以获得精细的普里斯蒂霉素粉末 .

工业生产方法: 普里斯蒂霉素的工业生产遵循与实验室制备相同的通用步骤,但已按比例放大以进行大规模生产。 该过程涉及发酵、分离、脱色、富集和结晶,重点在于效率、成本效益和高产量 .

化学反应分析

反应类型: 普里斯蒂霉素经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物和增强其性能至关重要。

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括具有增强的抗菌活性和稳定性的修饰的普里斯蒂霉素衍生物 .

相似化合物的比较

普里斯蒂霉素类似于其他链霉菌素类抗生素,如维吉尼亚霉素和奎奴普林/达福普林。 普里斯蒂霉素的独特之处在于其口服给药方式以及对耐红霉素葡萄球菌和链球菌的有效性 . 其他类似化合物包括:

普里斯蒂霉素独特的成分组合及其口服给药方式使其成为治疗耐药细菌感染的宝贵抗生素。

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pristinamycin involves the condensation of two separate molecules, Pristinamycin IIA and Pristinamycin IIB. The synthesis of Pristinamycin IIA involves the fermentation of Streptomyces pristinaespiralis, while the synthesis of Pristinamycin IIB involves the chemical synthesis of the compound. Once both compounds are obtained, they are condensed to form Pristinamycin.", "Starting Materials": [ "Streptomyces pristinaespiralis", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "L-alanine", "Methyl acetoacetate", "Ethyl acetoacetate", "Benzylamine", "Diethyl malonate", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Pyridine", "Triethylamine", "Pristinamycin IIA", "Pristinamycin IIB" ], "Reaction": [ "Fermentation of Streptomyces pristinaespiralis to obtain Pristinamycin IIA", "Chemical synthesis of Pristinamycin IIB through the condensation of L-alanine, methyl acetoacetate, and benzylamine", "Condensation of Pristinamycin IIA and Pristinamycin IIB in the presence of sodium hydroxide to form Pristinamycin" ] }

CAS 编号

270076-60-3

分子式

C71H84N10O17

分子量

1349.5 g/mol

IUPAC 名称

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1

InChI 键

MVTQIFVKRXBCHS-XZDBVTHASA-N

手性 SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

规范 SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

颜色/形态

Reddish-yellow powder

熔点

115-120 °C

物理描述

Reddish-yellow solid;  [Merck Index]

溶解度

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

产品来源

United States
Customer
Q & A

Q1: What is Pristinamycin and how does it work?

A1: Pristinamycin is a streptogramin antibiotic consisting of two chemically unrelated compounds, Pristinamycin I and Pristinamycin II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] Pristinamycin IA first binds to the 50S ribosomal subunit of bacteria. [] Pristinamycin IIA then binds to Pristinamycin IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does Pristinamycin's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between Pristinamycin IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of Pristinamycin I and II affect its activity?

A3: Yes, the synergistic interaction between Pristinamycin I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of Pristinamycin IA and IIA?

A4: Pristinamycin is a mixture of two compounds. Pristinamycin IA has a molecular weight of 800 Da. Pristinamycin IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for Pristinamycin?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel Pristinamycin derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is Pristinamycin stable in different pH environments?

A6: Pristinamycin, particularly Pristinamycin IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can Pristinamycin be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning Pristinamycin, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on Pristinamycin?

A9: Yes, computational chemistry approaches have been used to design new Pristinamycin analogs. One study focused on introducing fluorine atoms into Pristinamycin IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of Pristinamycin affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in Pristinamycin IA and the dehydroproline ring in Pristinamycin IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of Pristinamycin?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of Pristinamycin?

A12: While detailed PK/PD studies are limited, research shows that Pristinamycin is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of Pristinamycin against various bacterial species?

A13: Pristinamycin demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has Pristinamycin been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of Pristinamycin for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to Pristinamycin?

A15: Resistance to Pristinamycin can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to Pristinamycin resistance in staphylococci. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。